molecular formula C25H24N2O6 B11544725 5-O'-benzyl 3-O'-propan-2-yl 2'-amino-6'-methyl-2-oxospiro[1H-indole-3,4'-pyran]-3',5'-dicarboxylate

5-O'-benzyl 3-O'-propan-2-yl 2'-amino-6'-methyl-2-oxospiro[1H-indole-3,4'-pyran]-3',5'-dicarboxylate

Cat. No.: B11544725
M. Wt: 448.5 g/mol
InChI Key: JYLCVOYUKAZWBB-UHFFFAOYSA-N
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Description

5-O’-benzyl 3-O’-propan-2-yl 2’-amino-6’-methyl-2-oxospiro[1H-indole-3,4’-pyran]-3’,5’-dicarboxylate is a complex organic compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic systems found in natural products and drugs, playing a crucial role in cell biology

Preparation Methods

The synthesis of 5-O’-benzyl 3-O’-propan-2-yl 2’-amino-6’-methyl-2-oxospiro[1H-indole-3,4’-pyran]-3’,5’-dicarboxylate involves multiple steps, typically starting with the formation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The spirocyclic structure is then introduced through a series of cyclization reactions, often involving the use of methanesulfonic acid (MsOH) under reflux conditions . Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Mechanism of Action

The mechanism of action of 5-O’-benzyl 3-O’-propan-2-yl 2’-amino-6’-methyl-2-oxospiro[1H-indole-3,4’-pyran]-3’,5’-dicarboxylate involves its interaction with specific molecular targets. The indole moiety can bind to multiple receptors, exhibiting high affinity and specificity . This binding can modulate various biological pathways, leading to its observed biological activities. The spirocyclic structure may also contribute to its stability and bioavailability.

Comparison with Similar Compounds

Similar compounds include other indole derivatives with spirocyclic structures, such as:

The uniqueness of 5-O’-benzyl 3-O’-propan-2-yl 2’-amino-6’-methyl-2-oxospiro[1H-indole-3,4’-pyran]-3’,5’-dicarboxylate lies in its specific spirocyclic structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C25H24N2O6

Molecular Weight

448.5 g/mol

IUPAC Name

5-O'-benzyl 3-O'-propan-2-yl 2'-amino-6'-methyl-2-oxospiro[1H-indole-3,4'-pyran]-3',5'-dicarboxylate

InChI

InChI=1S/C25H24N2O6/c1-14(2)32-23(29)20-21(26)33-15(3)19(22(28)31-13-16-9-5-4-6-10-16)25(20)17-11-7-8-12-18(17)27-24(25)30/h4-12,14H,13,26H2,1-3H3,(H,27,30)

InChI Key

JYLCVOYUKAZWBB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2(C3=CC=CC=C3NC2=O)C(=C(O1)N)C(=O)OC(C)C)C(=O)OCC4=CC=CC=C4

Origin of Product

United States

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